Isoform Selectivity: PIK-108 vs. PIK-75 (p110α-Selective Inhibitor) Quantitative Comparison
PIK-108 exhibits a distinct isoform selectivity profile compared to PIK-75. In a direct biochemical assay comparison, PIK-108 demonstrates an IC₅₀ of 57 nM for p110β with 45-fold selectivity over p110α (IC₅₀ = 2600 nM) . In stark contrast, PIK-75 exhibits a reversed selectivity profile, with an IC₅₀ of 5.8 nM for p110α and an IC₅₀ of 1300 nM for p110β, representing a >200-fold preference for p110α over p110β . This near-inverse selectivity profile (PIK-108 favors p110β; PIK-75 favors p110α) is a primary differentiator for experimental design.
| Evidence Dimension | Biochemical IC₅₀ (p110β and p110α) |
|---|---|
| Target Compound Data | p110β IC₅₀ = 57 nM; p110α IC₅₀ = 2600 nM |
| Comparator Or Baseline | PIK-75: p110β IC₅₀ = 1300 nM; p110α IC₅₀ = 5.8 nM |
| Quantified Difference | PIK-108 is ~23-fold more potent for p110β and ~448-fold less potent for p110α than PIK-75. |
| Conditions | In vitro biochemical kinase activity assay |
Why This Matters
This inverse selectivity mandates that PIK-108, not PIK-75, must be selected for experiments where specific p110β inhibition is required without confounding potent p110α inhibition.
